3-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate
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Overview
Description
3-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE is a complex organic compound that features a cyano group, a fluorinated aniline moiety, and a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or the carbonyl group.
Substitution: The fluorine atom on the aniline ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 3-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the fluorinated aniline moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the cyano group, fluorinated aniline, and methoxybenzoate ester makes it distinct from other similar compounds, allowing for unique interactions and applications in various fields.
Properties
Molecular Formula |
C24H17FN2O4 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H17FN2O4/c1-30-21-11-5-17(6-12-21)24(29)31-22-4-2-3-16(14-22)13-18(15-26)23(28)27-20-9-7-19(25)8-10-20/h2-14H,1H3,(H,27,28)/b18-13+ |
InChI Key |
ZNSITQJDZICYEN-QGOAFFKASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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